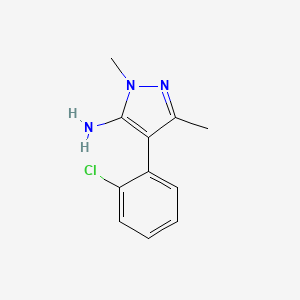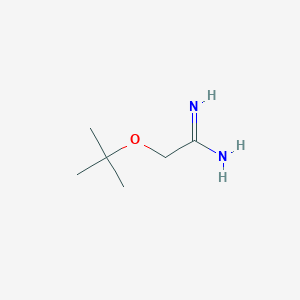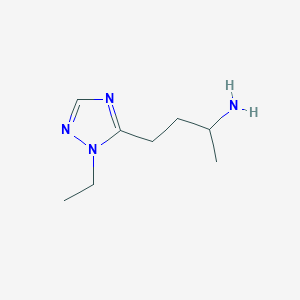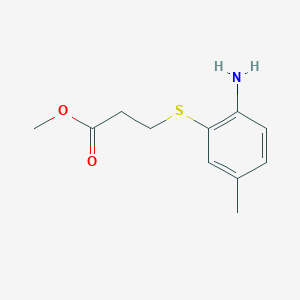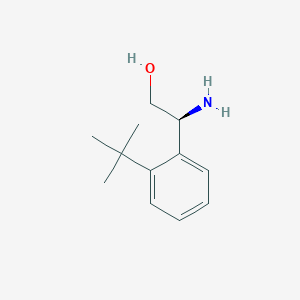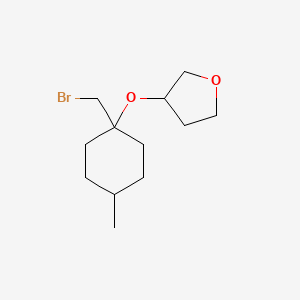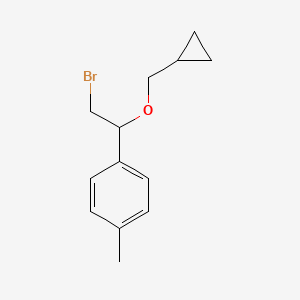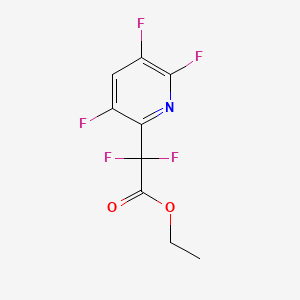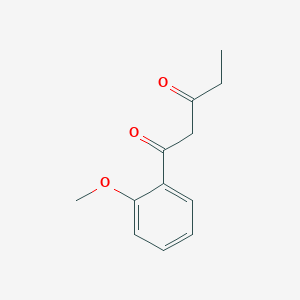
1-(2-Methoxyphenyl)pentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)pentane-1,3-dione is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pentane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)pentane-1,3-dione can be synthesized through various methods. One common approach involves the monoallylation and benzylation of dicarbonyl compounds with alcohols, catalyzed by cationic cobalt (III) compounds . This method does not require any additives and affords regioselective products. The reaction proceeds via η3-allyl complex formation or ally ether intermediate, with the alkylation taking place via the ether intermediate.
Industrial Production Methods: Industrial production methods for this compound typically involve the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. Specific details on industrial production methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group and other substituents on the phenyl ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(2-Methoxyphenyl)pentane-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)pentane-1,3-dione involves its interaction with molecular targets and pathways within biological systems The compound can form complexes with metal ions and participate in redox reactions, influencing various biochemical processes
Comparison with Similar Compounds
- 1-(2-Hydroxyphenyl)pentane-1,3-dione
- 1-(2-Methylphenyl)pentane-1,3-dione
- 1-(2-Ethoxyphenyl)pentane-1,3-dione
Comparison: 1-(2-Methoxyphenyl)pentane-1,3-dione is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The methoxy group can influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)pentane-1,3-dione |
InChI |
InChI=1S/C12H14O3/c1-3-9(13)8-11(14)10-6-4-5-7-12(10)15-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
MUVYRUNOZKTLGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)C1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


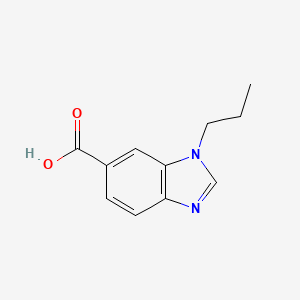
![[1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride](/img/structure/B13620316.png)

